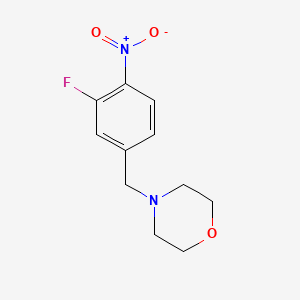
4-(3-Fluoro-4-nitrobencil)morfolina
Descripción general
Descripción
4-(3-Fluoro-4-nitrobenzyl)morpholine is an organic compound with the molecular formula C11H13FN2O3. It is characterized by the presence of a morpholine ring attached to a benzyl group substituted with a fluoro and a nitro group.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-4-nitrobenzyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable in various synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine typically involves the nucleophilic aromatic substitution of 3-fluoro-4-nitrobenzyl chloride with morpholine. The reaction is carried out under basic conditions, often using a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is usually heated to promote the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 4-(3-Fluoro-4-nitrobenzyl)morpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Fluoro-4-nitrobenzyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and ammonium chloride or catalytic hydrogenation.
Oxidation: Although less common, the morpholine ring can be oxidized under specific conditions to form N-oxides.
Common Reagents and Conditions:
Reduction: Iron powder and ammonium chloride in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Reduction: 4-(3-Fluoro-4-aminobenzyl)morpholine.
Substitution: Various substituted benzylmorpholines depending on the nucleophile used.
Oxidation: N-oxide derivatives of 4-(3-Fluoro-4-nitrobenzyl)morpholine.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-4-nitrobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its overall activity .
Comparación Con Compuestos Similares
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 3-Fluoro-4-morpholinoaniline
- 4-(3-Fluoro-4-aminobenzyl)morpholine
Comparison: 4-(3-Fluoro-4-nitrobenzyl)morpholine is unique due to the specific positioning of the fluoro and nitro groups on the benzyl ring, which can significantly affect its reactivity and interaction with biological targets. Compared to 4-(2-Fluoro-4-nitrophenyl)morpholine, the position of the fluoro group can lead to different electronic effects and steric interactions. Similarly, 3-Fluoro-4-morpholinoaniline lacks the benzyl group, which can alter its overall properties and applications .
Propiedades
IUPAC Name |
4-[(3-fluoro-4-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOGCCQBJMRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460943 | |
| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552883-91-7 | |
| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














